

Validating Target Engagement of CBP/p300 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: TD52 dihydrochloride

Cat. No.: B10854559

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Introduction

CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity.[1][2] Dysregulation of CBP/p300 has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] The development of small molecule inhibitors targeting CBP/p300 has become an area of intense research.[4][5]

A critical step in the preclinical development of any new inhibitor is the rigorous validation of its engagement with the intended target in a cellular context.[5] This guide provides a comparative overview of experimental approaches to validate the target engagement of CBP/p300 inhibitors. While specific data for "TD52 dihydrochloride" is not publicly available, this guide serves as a template, utilizing data from well-characterized CBP/p300 inhibitors to illustrate the necessary validation studies.

Comparative Analysis of Well-Characterized CBP/p300 Inhibitors

To provide a framework for comparison, the following table summarizes key target engagement and cellular activity data for several known CBP/p300 inhibitors. These compounds target different domains of CBP/p300, primarily the bromodomain (BRD) or the histone acetyltransferase (HAT) domain.

Compound Name	Target Domain	Target Affinity (IC50/Kd)	Cellular Target Engagement (EC50)	Downstream Effect (e.g., H3K27ac reduction)	Reference
A-485	HAT	p300 IC50: 2.6 nM	-	Reduces H3K27ac	[1] [6]
CCS1477 (inobrodib)	Bromodomain	CBP Kd: 1.7 nM, p300 Kd: 1.3 nM	BRET IC50 (p300): 19 nM	Downregulates AR and c-MYC signaling	[7]
GNE-049	Bromodomain	CBP IC50: 1.1 nM, p300 IC50: 2.3 nM	-	Inhibits MYC expression	[8] [9]
SGC-CBP30	Bromodomain	CBP IC50: 21 nM, p300 IC50: 38 nM	-	Reduces H3K18ac and H3K27ac	[10]

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within the complex cellular environment is crucial. Several biophysical and biochemical methods can be employed to confirm and quantify target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[\[11\]](#)[\[12\]](#)

Experimental Protocol:

- **Cell Culture and Treatment:** Culture cells of interest to ~80-90% confluency. Treat cells with the test compound (e.g., **TD52 dihydrochloride**) or vehicle (DMSO) for a specified time.
- **Thermal Challenge:** Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C).
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated proteins.
- **Quantification of Soluble Protein:** Collect the supernatant and quantify the amount of soluble target protein using methods like Western blotting or ELISA.
- **Data Analysis:** Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.^{[13][14]}

Experimental Protocol:

- **Cell Line Generation:** Generate a stable cell line expressing the target protein (e.g., CBP or p300) fused to NanoLuc® luciferase.
- **Cell Plating:** Seed the engineered cells into a 96- or 384-well plate.
- **Compound and Tracer Addition:** Add the test compound at various concentrations, followed by the addition of a cell-impermeable fluorescent tracer that binds to the target protein.
- **BRET Measurement:** Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

- **Data Analysis:** Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which an IC50 value for target engagement can be determined.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

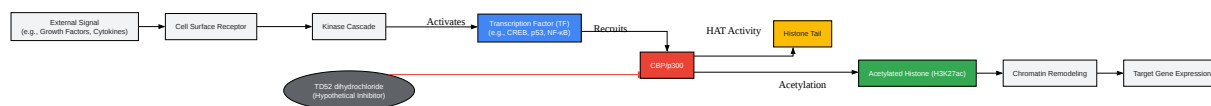
ChIP-seq is used to assess the impact of a CBP/p300 inhibitor on histone acetylation at a genome-wide level. A reduction in H3K27ac, a key mark deposited by CBP/p300, at specific gene loci can serve as a pharmacodynamic biomarker of target engagement.[\[1\]](#)[\[15\]](#)

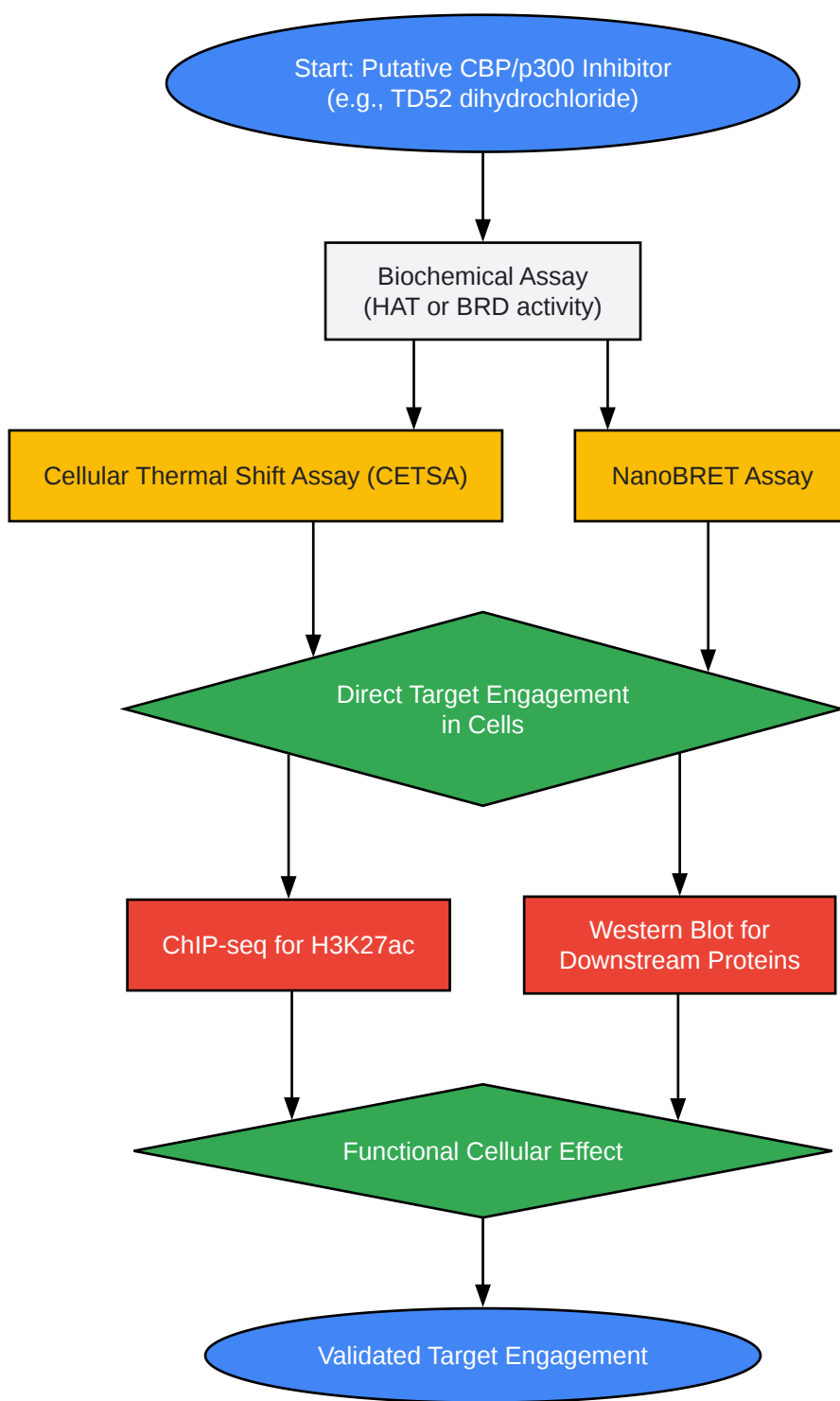
Experimental Protocol:

- **Cell Treatment and Crosslinking:** Treat cells with the inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.
- **Chromatin Preparation:** Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
- **Immunoprecipitation:** Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac).
- **DNA Purification:** Reverse the crosslinking and purify the immunoprecipitated DNA.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference genome and identify regions of enrichment (peaks). Compare the peak intensities between inhibitor-treated and vehicle-treated samples to determine the effect on histone acetylation.

Visualizations

Signaling Pathway of CBP/p300





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